molecular formula C7H16ClNS B1447489 3-(Tert-butylsulfanyl)azetidine hydrochloride CAS No. 1864062-16-7

3-(Tert-butylsulfanyl)azetidine hydrochloride

Cat. No.: B1447489
CAS No.: 1864062-16-7
M. Wt: 181.73 g/mol
InChI Key: YQKWHYFDLMXAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tert-butylsulfanyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butylsulfanyl)azetidine hydrochloride typically involves the reaction of azetidine with tert-butylsulfanyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through crystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butylsulfanyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(Tert-butylsulfanyl)azetidine hydrochloride involves its interaction with biological targets through its azetidine ring and tert-butylsulfanyl group. The ring strain in the azetidine moiety allows it to bind effectively to various enzymes and receptors, potentially inhibiting their activity. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites .

Properties

IUPAC Name

3-tert-butylsulfanylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS.ClH/c1-7(2,3)9-6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKWHYFDLMXAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-butylsulfanyl)azetidine hydrochloride
Reactant of Route 2
3-(Tert-butylsulfanyl)azetidine hydrochloride
Reactant of Route 3
3-(Tert-butylsulfanyl)azetidine hydrochloride
Reactant of Route 4
3-(Tert-butylsulfanyl)azetidine hydrochloride
Reactant of Route 5
3-(Tert-butylsulfanyl)azetidine hydrochloride
Reactant of Route 6
3-(Tert-butylsulfanyl)azetidine hydrochloride

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